tert-Butyl (6-amino-6-oxohexyl)carbamate
Overview
Description
tert-Butyl (6-amino-6-oxohexyl)carbamate: is a chemical compound with the molecular formula C11H22N2O3. It is commonly used in research and development, particularly in the fields of organic chemistry and biochemistry. This compound is known for its role as a protecting group for amines, which is crucial in peptide synthesis and other organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of 6-(Boc-amino)-hexanol: One common method involves the oxidation of 6-(Boc-amino)-hexanol using reagents such as sodium hypochlorite, 2,2,6,6-tetramethyl-1-piperidinyloxy free radical, potassium hydrogencarbonate, and potassium bromide in dichloromethane and water.
Oxidation with Pyridinium Chlorochromate: Another method involves the oxidation of t-butyl (6-hydroxyhexyl)carbamate using pyridinium chlorochromate in dichloromethane at room temperature for 6 hours.
Industrial Production Methods: The industrial production of tert-Butyl (6-amino-6-oxohexyl)carbamate typically involves large-scale oxidation reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as flash chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: As mentioned, tert-Butyl (6-amino-6-oxohexyl)carbamate can be synthesized through oxidation reactions.
Substitution: This compound can undergo substitution reactions, particularly when used as a protecting group in peptide synthesis.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, 2,2,6,6-tetramethyl-1-piperidinyloxy free radical, potassium hydrogencarbonate, potassium bromide, pyridinium chlorochromate.
Solvents: Dichloromethane, water.
Major Products Formed:
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in peptide synthesis, allowing for selective reactions on other functional groups without interference from the amine group .
Biology:
- Utilized in the synthesis of various biologically active compounds, including enzyme inhibitors and fluorescent probes .
Medicine:
- Research applications include the development of potential therapeutic agents, particularly those targeting specific enzymes or pathways.
Industry:
- Employed in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (6-amino-6-oxohexyl)carbamate primarily involves its role as a protecting group. It forms a stable carbamate linkage with amines, preventing unwanted reactions during synthetic processes. This stability is crucial for the selective deprotection and subsequent reactions in multi-step synthesis.
Comparison with Similar Compounds
tert-Butyl (6-oxohexyl)carbamate: Similar in structure but lacks the amino group.
tert-Butyl N-(6-bromohexyl)carbamate: Contains a bromo group instead of an amino group.
Uniqueness:
- The presence of both the tert-butyl carbamate protecting group and the amino group in tert-Butyl (6-amino-6-oxohexyl)carbamate makes it particularly useful in complex synthetic routes where selective protection and deprotection are required.
Properties
IUPAC Name |
tert-butyl N-(6-amino-6-oxohexyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-8-6-4-5-7-9(12)14/h4-8H2,1-3H3,(H2,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLUCEZCNAKZPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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